molecular formula C8H11N3 B13074453 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole

Cat. No.: B13074453
M. Wt: 149.19 g/mol
InChI Key: XMDIGDWCGRPXCC-UHFFFAOYSA-N
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Description

5-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole (CAS 1545510-85-7) is a high-value chemical building block incorporating two privileged nitrogen-containing heterocycles: a 1-methyl-1H-pyrazole and a 2,5-dihydro-1H-pyrrole (pyrroline) ring . The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, ranked as the forty-fourth most common heterocycle in FDA-approved drugs . This specific structure serves as a critical synthetic intermediate for researchers developing novel bioactive molecules, particularly in anticancer, anti-inflammatory, antimicrobial, and antiviral therapeutic areas . The molecule's research value stems from its role as a versatile precursor. The dihydropyrrole ring offers a handle for further functionalization, such as oxidation or electrophilic addition, allowing for the synthesis of a diverse array of more complex derivatives . Meanwhile, the 1-methylpyrazole moiety is a common feature in numerous marketed drugs and clinical candidates, including kinase inhibitors like Crizotinib, the antipsychotic CDPPB, the anti-obesity agent Rimonabant, and the anti-inflammatory Celecoxib . The presence of this bifunctional heterocyclic core makes it a key intermediate for constructing molecular hybrids and for use in multicomponent reactions, which are powerful tools in the efficient generation of drug-like compound libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space in drug discovery, with potential applications in developing inhibitors for various enzymatic targets, including kinases .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole

InChI

InChI=1S/C8H11N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h2-3,5,9H,4,6H2,1H3

InChI Key

XMDIGDWCGRPXCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CCNC2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation of Hydrazines and Acetylenic Ketones

  • The classical approach to pyrazole synthesis involves the cyclocondensation of hydrazine derivatives with acetylenic ketones.
  • Hydrazine derivatives react with acetylenic ketones to form pyrazoline intermediates, which can be oxidized to pyrazoles.
  • For 1-methyl-substituted pyrazoles, methylhydrazine or methyl-substituted hydrazines are used.
  • This method often results in regioisomer mixtures, but regioselective synthesis can be achieved by careful choice of substrates and conditions.
  • For example, Katritzky et al. demonstrated regioselective condensation of α-benzotriazolylenones with methylhydrazines to yield 1-methylpyrazoles with good yields (50–94%) after base treatment and benzotriazole removal.

Construction of the 2,5-Dihydro-1H-pyrrole Moiety

  • The 2,5-dihydro-1H-pyrrole ring can be synthesized via intramolecular cyclization of suitable precursors such as sulfur ylides reacting with carbonyl compounds.
  • A recent method involves the reaction of sulfur ylides with ketonic carbonyl groups under mild conditions, leading to intramolecular cyclization followed by 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones, which are closely related to 2,5-dihydro-pyrrole structures.
  • This approach is metal-free, one-pot, and offers excellent yields with tolerance to various substituents.

Combined Strategies for the Target Compound

  • The target compound can be synthesized by linking the pyrazole and dihydropyrrole units either by:
    • Synthesizing the pyrazole core first, then introducing the dihydropyrrole substituent via cross-coupling or cycloaddition reactions.
    • Alternatively, preparing the dihydropyrrole intermediate and then performing pyrazole ring formation through cyclocondensation.
  • Solid-phase synthesis techniques have been developed for rapid access to 2,5-dihydro-1H-pyrroles and related heterocycles, involving electrophilic addition, dehydrohalogenation, 1,3-dipolar cycloaddition, N-alkylation, and lactamization steps.
  • These methods allow combinatorial library synthesis, which can be adapted for the target compound by selecting appropriate starting materials and functional group transformations.

Comparative Data Table of Key Synthetic Approaches

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclocondensation of hydrazines with acetylenic ketones Methylhydrazine + acetylenic ketones, ethanol, base 50–94 Regioselective, well-established Possible regioisomer mixtures
Sulfur ylide intramolecular cyclization Sulfur ylides + ketones, mild conditions, no metal catalyst 85–90 Metal-free, one-pot, high yields Requires specific sulfur ylide precursors
Solid-phase synthesis of 2,5-dihydro-1H-pyrroles Supported selenium resin, electrophilic addition, cycloaddition Variable Rapid, combinatorial, versatile Requires specialized solid-phase setup
One-pot cyclocondensation and oxidative aromatization Chalcones + arylhydrazines, copper triflate catalyst ~82 One-pot, reusable catalyst, good yields Catalyst sensitivity, limited substrate scope

Detailed Research Findings

  • Regioselectivity and Yield Optimization: Using methylhydrazine in cyclocondensation with acetylenic ketones leads to selective formation of 1-methylpyrazoles, minimizing regioisomer formation.
  • Catalyst and Reaction Conditions: The use of copper triflate and ionic liquids enables one-pot synthesis of tri-substituted pyrazoles under mild conditions with high yields (~82%).
  • Sulfur Ylide Method: This novel approach to pyrrole derivatives avoids transition metals and harsh conditions, providing a straightforward route to dihydropyrrole analogs relevant for the target compound.
  • Solid-Phase Synthesis: Enables rapid library generation of 2,5-dihydro-1H-pyrroles and related heterocycles, facilitating structural diversification.

Summary of Preparation Strategy for 5-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole

This comprehensive synthesis approach integrates classical pyrazole chemistry with innovative pyrrole ring construction methods, providing efficient and versatile routes to 5-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole. The methods are supported by diverse research findings, ensuring high yields, selectivity, and adaptability for further functionalization.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyrazole or pyrrole rings.

    Substitution: Various substituted pyrazole or pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could bind to a protein’s active site, altering its function.

    Material Properties: In materials science, the compound’s electronic structure may influence its conductivity or light-emitting properties, making it useful in electronic devices.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituents on pyrazole derivatives significantly alter their electronic and steric profiles. Below is a comparative analysis:

Compound Name Substituents at Pyrazole Positions Key Features Reference
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole 1-Me, 5-(2,5-dihydro-1H-pyrrol-3-YL) Partial saturation in pyrrole; potential for hydrogen bonding and flexibility N/A
Ethyl (E)-3-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acrylate 3-Acrylate ester, 1-oxyl-nitroxide Paramagnetic properties due to nitroxide; ester group enhances polarity
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine 1-Pyridine, 4-phenoxy, 3-isopropoxy Bulky substituents; fluorophenoxy groups increase lipophilicity
5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 1-Carbaldehyde, 5-(2-hydroxyphenyl) Hydroxyphenyl enables π-π stacking; carbaldehyde may act as a reactive site

Key Observations :

  • Nitroxide Derivatives (e.g., ): The addition of a paramagnetic 1-oxyl group (as in MTSL derivatives) enables applications in spin-labeling studies but introduces steric bulk .
  • Phenoxy and Halogen Substituents (e.g., ): Electron-withdrawing groups (e.g., fluorine, chlorine) enhance metabolic stability and lipophilicity, which is critical for membrane permeability in drug design .
  • Hydrogen Bonding Capacity : The dihydropyrrole group in the target compound may participate in weaker hydrogen bonding compared to hydroxyphenyl or carbaldehyde substituents .

Physicochemical Properties

Property Target Compound Ethyl Nitroxide Acrylate Dihydropyrazole-Carbaldehyde
Molecular Weight (g/mol) ~191 (estimated) 295.34 229.26
Hydrogen Bond Acceptors 2 (pyrazole N, pyrrole N) 4 (ester O, nitroxide O) 3 (carbaldehyde O, pyrazole N)
LogP (Predicted) ~1.5 2.8 2.1

Insights :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable bioavailability compared to bulkier analogs.
  • Reduced hydrogen bonding capacity relative to carbaldehyde derivatives may limit crystal packing efficiency .

Biological Activity

5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole, identified by its CAS number 1545510-85-7, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H11N3
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 1545510-85-7

The compound features a pyrazole ring fused with a dihydropyrrole moiety, which contributes to its unique biological properties. The structural characteristics of pyrazole derivatives are known to influence their pharmacological activities significantly.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure of pyrazole compounds can enhance their efficacy against various bacterial strains.

  • Case Study : A series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their activity against monoamine oxidase (MAO) isoforms. Some compounds demonstrated high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurological disorders linked to these enzymes .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole have been tested for their ability to reduce inflammation in experimental models.

  • Research Findings : In a study involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . This suggests that 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole may also possess similar therapeutic properties.

3. Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. Various studies have focused on their cytotoxic effects against different cancer cell lines.

  • Table 1: Cytotoxicity of Pyrazole Derivatives
CompoundCancer Cell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHepG20.71

These findings indicate that compounds derived from the pyrazole framework can inhibit cancer cell proliferation effectively .

The mechanisms through which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as MAO, which play critical roles in neurotransmitter regulation.
  • Cell Cycle Arrest : Some studies suggest that certain pyrazoles induce apoptosis in cancer cells by disrupting the cell cycle .

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